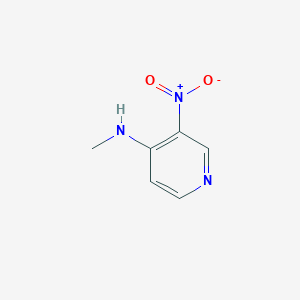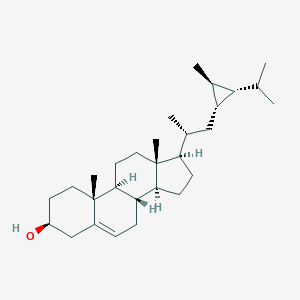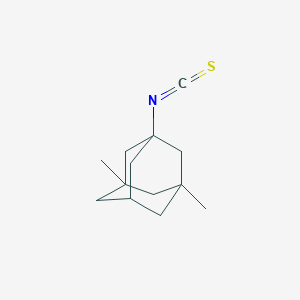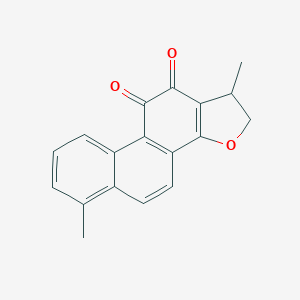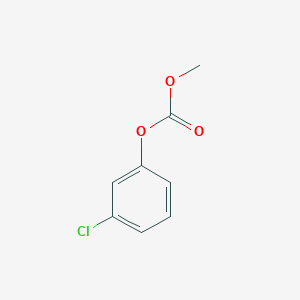
3-Hexyn-2-one
Descripción general
Descripción
3-Hexyn-2-one is a chemical compound with the molecular formula C6H8O . It has an average mass of 96.127 Da and a mono-isotopic mass of 96.057518 Da .
Synthesis Analysis
The synthesis of 3-Hexyn-2-one involves the use of catalysts. For instance, Pd nanoparticles have been used in the synthesis of Pd nanoparticles via microemulsions . Another study showed that the activity of the catalyst was enhanced when the reaction was carried out in the presence of NH4Cl or CH3COONa·3H2O .Molecular Structure Analysis
The molecular structure of 3-Hexyn-2-one consists of 6 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom . The InChI string representation of its structure isInChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 . Physical And Chemical Properties Analysis
3-Hexyn-2-one is a liquid at 20°C with a density of 0.9±0.1 g/cm3 . It has a boiling point of 130.4±23.0 °C at 760 mmHg and a vapour pressure of 9.7±0.2 mmHg at 25°C . The compound has a molar refractivity of 27.9±0.3 cm3 .Aplicaciones Científicas De Investigación
Catalysis in Fragrance Production
3-Hexyn-2-one is utilized in the synthesis of fragrances, specifically in the catalyzed selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol. This compound is valued for its herbaceous note in perfumery. Researchers have been investigating mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina to improve the chemo- and stereoselectivity of this process .
Selectivity Enhancement in Chemical Reactions
The compound plays a role in enhancing selectivity during chemical reactions. For instance, modifying catalysts with certain dopants has been shown to increase the selectivity of cis-hexenol products to 91–95% at 97–99% conversion over 200 minutes. This indicates the importance of controlling the aggregation and blockage of low-coordinated sites or reducing the available Pd surface sites by fusion of Pd particles .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Hexyn-2-one is a chemical compound with the molecular formula C6H8O . It is a member of the class of compounds known as ketones , which are organic compounds containing a carbonyl group bonded to two carbon atoms
Mode of Action
For instance, ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen in the carbonyl group of the ketone can act as a nucleophile, reacting with the partially positive carbon . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions involving carbonyl groups, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways, potentially influencing cellular processes.
Propiedades
IUPAC Name |
hex-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPKZGQTMVYMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075114 | |
| Record name | 3-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyn-2-one | |
CAS RN |
1679-36-3 | |
| Record name | 3-Hexyn-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hexyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hexyn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the asymmetric reduction of 3-Hexyn-2-one?
A1: 3-Hexyn-2-one, an internal α,β-acetylenic ketone, has been successfully reduced asymmetrically to its corresponding propargyl alcohol using potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane as a chiral reducing agent. This reaction, conducted in THF at 0°C, yielded the (R)-enantiomer of the propargyl alcohol with an enantiomeric excess (ee) of 34% []. Another study achieved a 39% ee of the (R)-enantiomer using potassium B-methoxydiisopinocampheylborohydride as a chiral reducing agent [].
Q2: How does the structure of 3-Hexyn-2-one influence its reactivity with bromine chloride and iodine monochloride?
A2: 3-Hexyn-2-one reacts with both bromine chloride (BrCl) and iodine monochloride (ICl) to primarily yield the (Z)-anti-Markovnikov (AM) regioisomer in dichloromethane (CH2Cl2) []. This preference for the (Z)-AM product is attributed to the electronic and steric effects of the carbonyl group conjugated to the triple bond, influencing the halonium ion intermediate formation and subsequent nucleophilic attack.
Q3: Has 3-Hexyn-2-one been used in reactions involving Frustrated Lewis Pairs?
A3: Yes, 3-Hexyn-2-one has been shown to react with the aluminum/phosphorus Frustrated Lewis Pair (FLP) Mes2P-C(AltBu)2=C(H)Ph []. This reaction proceeds through a C-H bond activation at the carbonyl methyl group, ultimately forming a unique ligand featuring two conjugated C=C bonds []. This highlights the potential of 3-Hexyn-2-one as a substrate in FLP chemistry for generating novel organic molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




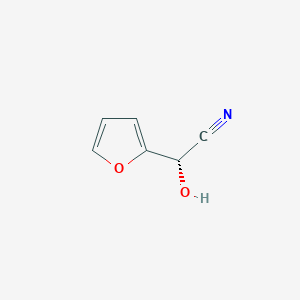

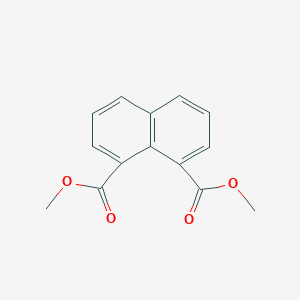
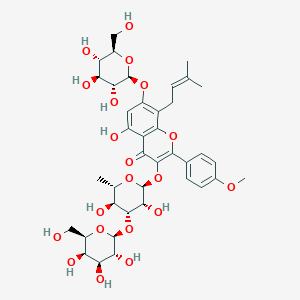
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
